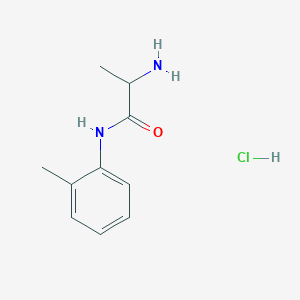
2-Amino-N-(2-methylphenyl)propanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-(2-methylphenyl)propanamide hydrochloride is a chemical compound with the CAS Number: 35891-74-8 . It has a molecular weight of 214.69 . The IUPAC name for this compound is 2-amino-N-(2-methylphenyl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Amino-N-(2-methylphenyl)propanamide hydrochloride is 1S/C10H14N2O.ClH/c1-7-5-3-4-6-9(7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H . This code provides a standard way to encode the molecular structure using text.Applications De Recherche Scientifique
Adjunctive Treatment for Refractory Seizures
A study evaluated the efficacy and safety of perampanel, a noncompetitive AMPA receptor antagonist, as an adjunctive treatment for drug-resistant partial-onset seizures. The trial demonstrated that perampanel improved seizure control in patients with uncontrolled partial-onset seizures, with acceptable safety and tolerability profiles (French et al., 2012).
Anticancer Properties
Another study focused on the dolastatin 10 analogue TZT-1027, targeting microtubule assembly inhibition, in a phase I trial for patients with advanced solid tumors. It highlighted the drug's pharmacokinetics and determined a recommended dose for phase II studies, indicating its potential anticancer properties (de Jonge et al., 2005).
Alzheimer's Disease
A Phase II study on 3-amino-1-propanesulfonic acid (3APS) targeting amyloid-β in Alzheimer disease patients showed that long-term administration of 3APS is safe, tolerated, and reduces CSF Aβ42 levels, suggesting a potential application in modifying Alzheimer's disease progression (Aisen et al., 2006).
AMPA Antagonist in Stroke
Research on the AMPA antagonist ZK200775 in acute ischemic stroke patients indicated that while aiming to protect against neuronal damage, it might cause glial cell toxicity, suggesting caution in its application for stroke due to potential adverse effects (Elting et al., 2002).
Safety And Hazards
The safety information available indicates that 2-Amino-N-(2-methylphenyl)propanamide hydrochloride may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers Unfortunately, I could not find any peer-reviewed papers related to 2-Amino-N-(2-methylphenyl)propanamide hydrochloride in the sources I found .
Propriétés
IUPAC Name |
2-amino-N-(2-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-5-3-4-6-9(7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLQUSKIPUVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
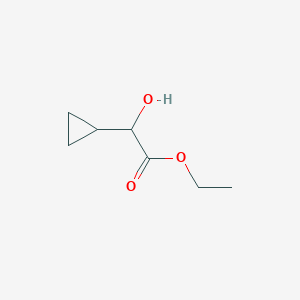
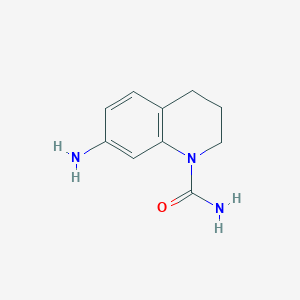
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)

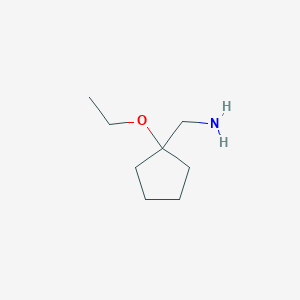
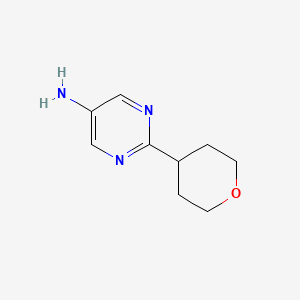
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)
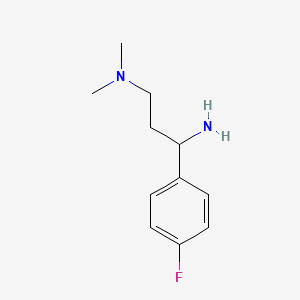
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)
![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)